

Application Notes and Protocols for Ombuoside Extraction and Purification

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Compound of Interest

Compound Name: Ombuoside

Cat. No.: B1249156

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Introduction

Ombuoside is a flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and antioxidant activities. This compound is naturally found in several plant species, notably *Gynostemma pentaphyllum* and *Stevia triflora*. The effective isolation and purification of **ombuoside** are crucial for its further investigation in pharmacological studies and potential drug development. These application notes provide detailed protocols for the extraction and purification of **ombuoside** from plant materials, catering to both conventional and modern laboratory settings.

Chemical Properties of Ombuoside

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₄ O ₁₆	PubChem
Molecular Weight	638.57 g/mol	PubChem
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	ChemicalBook
CAS Number	20188-85-6	ChemicalBook

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Ombuoside from *Gynostemma pentaphyllum*

This protocol is an efficient method for extracting **ombuoside**, leveraging microwave energy to accelerate the process.

Materials and Equipment:

- Dried and powdered *Gynostemma pentaphyllum* plant material
- Anhydrous ethanol
- Microwave extraction system
- Filter paper
- Rotary evaporator

Procedure:

- Sample Preparation: Weigh 2 g of dried, powdered *Gynostemma pentaphyllum*.
- Extraction:
 - Place the plant material in a suitable extraction vessel.
 - Add anhydrous ethanol at a solid-to-liquid ratio of 1:15 (w/v).
 - Set the microwave power to 800 W and the irradiation time to 10 minutes.
 - Perform the extraction.
- Filtration: After the first extraction, filter the mixture to separate the extract from the plant residue.
- Second Extraction: Repeat the extraction process on the plant residue under the same conditions to maximize the yield.

- **Combine and Concentrate:** Combine the filtrates from both extractions. Concentrate the combined extract using a rotary evaporator to obtain the crude **ombuoside** extract. Under optimal conditions, a 90 mg crude extract can be obtained from 2 g of plant material, with an **ombuoside** content of approximately 1.72%.

Protocol 2: Conventional Solvent Extraction

This protocol outlines a standard solvent extraction method adaptable for various flavonoid glycosides, including **ombuoside**.

Materials and Equipment:

- Dried and powdered plant material (e.g., *Stevia triflora* or *Gynostemma pentaphyllum*)
- Methanol or Ethanol (70-95%)
- Reflux apparatus or shaker
- Filter paper
- Rotary evaporator

Procedure:

- **Sample Preparation:** Weigh a desired amount of dried, powdered plant material.
- **Extraction:**
 - Place the plant material in a flask.
 - Add the extraction solvent (e.g., 80% ethanol) at a solid-to-liquid ratio typically ranging from 1:10 to 1:20 (w/v).
 - Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 1-2 hours) or agitate at room temperature for a longer period (e.g., 24 hours).
- **Filtration:** Filter the mixture to separate the extract.

- Repeat Extraction: Re-extract the plant residue with fresh solvent to ensure complete extraction.
- Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification Protocols

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification of Ombuoside

HSCCC is a highly effective method for purifying compounds from complex mixtures.

Materials and Equipment:

- Crude **ombuoside** extract
- HSCCC instrument
- HPLC system for analysis
- Solvents: n-hexane, ethyl acetate, ethanol, and water

Procedure:

- Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water in a 5:6:5:5 volume ratio. Equilibrate the solvent mixture in a separatory funnel and separate the upper and lower phases.
- Sample Preparation: Dissolve the crude extract (e.g., 210 mg containing approximately 2.16% **ombuoside**) in a small volume of the biphasic solvent system (1:1, v/v).
- HSCCC Operation:
 - Fill the HSCCC column with the stationary phase (upper phase).
 - Pump the mobile phase (lower phase) into the column at a specific flow rate.

- Once the system reaches hydrodynamic equilibrium, inject the sample.
- Continue the separation and collect fractions.
- Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure **ombuoside**.
- Isolation and Drying: Combine the pure fractions and evaporate the solvent to obtain purified **ombuoside**. This method can yield **ombuoside** with a purity of 96.7%.

Protocol 4: Column Chromatography on Macroporous Resin

This is a widely used technique for the initial purification and enrichment of flavonoids.

Materials and Equipment:

- Crude flavonoid extract
- Macroporous adsorption resin (e.g., AB-8)
- Glass column
- Ethanol (various concentrations) and deionized water
- Peristaltic pump

Procedure:

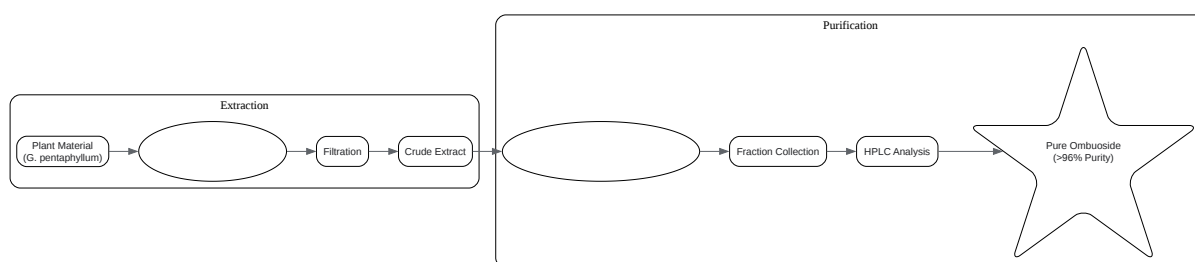
- Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol remains.
- Column Packing: Pack the pre-treated resin into a glass column.
- Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.

- **Washing:** Wash the column with deionized water to remove impurities such as sugars and salts.
- **Elution:** Elute the adsorbed flavonoids with increasing concentrations of ethanol (e.g., 30%, 50%, 70%). Collect the eluate in fractions.
- **Analysis and Concentration:** Analyze the fractions by TLC or HPLC to identify those containing the target compound. Combine the desired fractions and concentrate them to obtain the purified flavonoid fraction.

Quantitative Data Summary

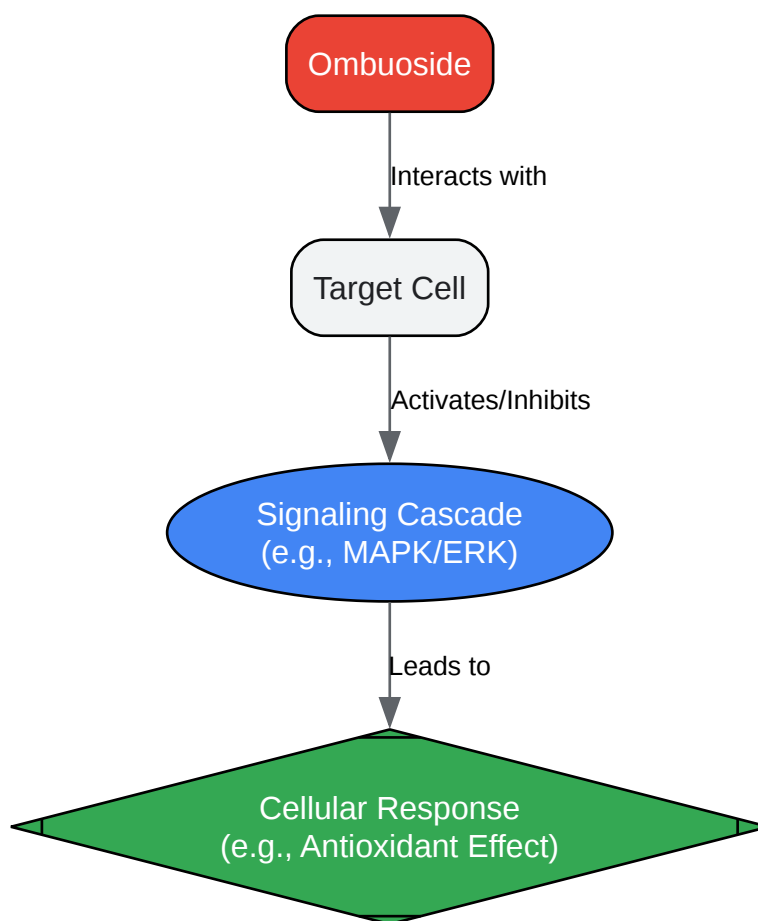
Method	Plant Source	Key Parameters	Crude Extract Yield	Ombu side Content in Crude	Final Yield of Ombu side	Purity	Reference
MAE-HSCCC	Gynostemma pentaphyllum	800 W, 1:15 solid/liquid, 10 min, 2 cycles	90 mg from 2 g	1.72%	3.9 mg from 210 mg crude	96.7%	

Visualizations



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Caption: Workflow for **Ombuoside** Extraction and Purification.



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Caption: Hypothetical Signaling Pathway of **Ombuoside**.

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